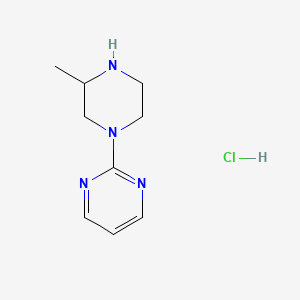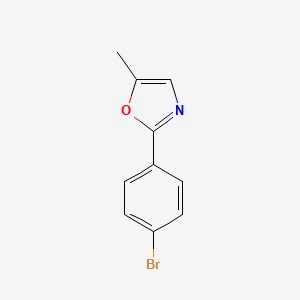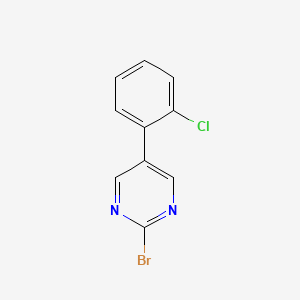
Tricyclopropylmethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tricyclopropylmethanol is an organic compound with the molecular formula C10H16O. It is characterized by the presence of three cyclopropyl groups attached to a central carbon atom, which is also bonded to a hydroxyl group. This compound is known for its unique structural features, which impart significant strain due to the presence of the cyclopropyl rings. This strain influences its reactivity and properties, making it an interesting subject of study in organic chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tricyclopropylmethanol can be synthesized through various methods. One common approach involves the reaction of tricyclopropylcarbinyl chloride with a suitable nucleophile, such as sodium hydroxide, to yield this compound. Another method involves the reduction of tricyclopropylcarbinone using reducing agents like lithium aluminum hydride .
Industrial Production Methods: Industrial production of this compound typically involves the large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production .
Análisis De Reacciones Químicas
Types of Reactions: Tricyclopropylmethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to tricyclopropylcarbinone using oxidizing agents like chromium trioxide.
Reduction: Reduction of tricyclopropylcarbinone back to this compound can be achieved using lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various halogenating agents for converting the hydroxyl group to halides.
Major Products:
Oxidation: Tricyclopropylcarbinone.
Reduction: this compound.
Substitution: Tricyclopropyl halides.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of tricyclopropylmethanol is primarily influenced by the strain in its cyclopropyl rings. This strain affects its reactivity and interactions with other molecules. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its molecular targets and pathways are still under investigation, but it is known to participate in various organic reactions due to its strained structure .
Comparación Con Compuestos Similares
Cyclopropylmethanol: Similar in structure but with only one cyclopropyl group.
Cyclopropanemethanol: Another related compound with a single cyclopropyl group attached to the methanol moiety.
Uniqueness: Tricyclopropylmethanol is unique due to the presence of three cyclopropyl groups, which impart significant strain and influence its reactivity. This makes it more reactive in certain chemical reactions compared to its simpler counterparts like cyclopropylmethanol .
By understanding the properties, preparation methods, and applications of this compound, researchers can further explore its potential in various fields of science and industry.
Propiedades
Número CAS |
23719-88-2 |
|---|---|
Fórmula molecular |
C10H16O |
Peso molecular |
152.23 g/mol |
Nombre IUPAC |
tricyclopropylmethanol |
InChI |
InChI=1S/C10H16O/c11-10(7-1-2-7,8-3-4-8)9-5-6-9/h7-9,11H,1-6H2 |
Clave InChI |
AFENMVKJKZDJQN-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C(C2CC2)(C3CC3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



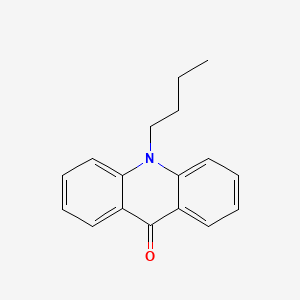

![1,1-Dimethylethyl N-[3-(2-hydroxypropyl)-4-pyridinyl]carbamate](/img/structure/B13981018.png)
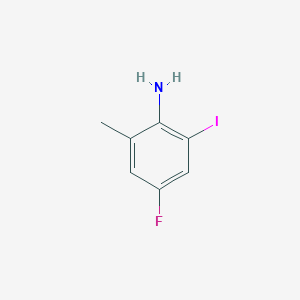

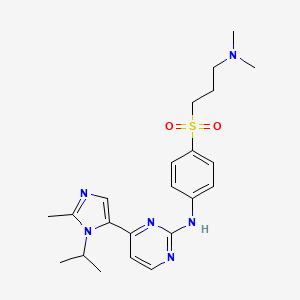
![4-[4-(2-Pyrrolidin-1-ylethyl)piperidin-1-yl]thieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13981036.png)

![8-cyclopentyl-6-iodo-2-methanesulfinyl-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B13981041.png)
